Piroxicam

Catalog No.
S539800
CAS No.
36322-90-4
M.F
C15H13N3O4S
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxicam

CAS Number

36322-90-4

Product Name

Piroxicam

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
1.43e-01 g/L

Synonyms

Piroxicam; Feldene; Pyroxycam; Roxicam; BAXO; CP 16171; CP-16171;CP16171;

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Description

The exact mass of the compound Piroxicam is 331.06268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacology

Nanotechnology

Drug Delivery Systems

Clinical Trials

Solubility Research

Anti-Inflammatory Applications

Application Summary: Piroxicam’s anti-inflammatory applications extend to treating sports injuries and reducing pain and inflammation in acute musculoskeletal diseases .

Methods of Application: Topical gels containing Piroxicam are applied to the affected area, providing localized relief from pain and inflammation.

Results and Outcomes: Patients experience significant pain relief and reduced inflammation when using Piroxicam gel for conditions like backache and sports injuries .

Optimization of Piroxicam Nanosuspension

Scientific Field: Pharmaceutics and Nanotechnology

Application Summary: Piroxicam’s poor aqueous solubility and short half-life present challenges in drug formulation. Research has focused on developing a Piroxicam nanosuspension to enhance solubility and in vitro bioavailability .

Methods of Application: An anti-solvent precipitation technique is employed, using polymers like polyvinylpyrrolidone (PVP) K30 and Poloxamer 188 as stabilizers. A full-factorial design is applied to optimize the formulation, focusing on variables such as the concentration of Poloxamer 188 and stirring speed, which affect particle size and solubility .

Results and Outcomes: The optimized nanosuspension exhibits improved phase solubility and a significant increase in in vitro bioavailability. The particle size and zeta potential are characterized, ensuring the stability and efficacy of the nanosuspension .

Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used to alleviate pain and inflammation associated with conditions such as arthritis. Its chemical formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, and it has a molar mass of approximately 331.35 g/mol. Piroxicam acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation, pain, and fever . The drug is available in various formulations, including capsules, tablets, and topical gels, and is notable for its long half-life of about 50 hours, allowing for once-daily dosing .

Piroxicam's anti-inflammatory effect stems from its ability to inhibit the enzyme cyclooxygenase (COX). COX is responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By blocking COX, Piroxicam reduces prostaglandin production, thereby mitigating inflammatory symptoms.

Piroxicam, like other NSAIDs, carries potential safety concerns.

  • Gastrointestinal (GI) Toxicity: Piroxicam can irritate the stomach lining, increasing the risk of ulcers and bleeding. This risk is particularly high for individuals with a history of GI issues or those taking blood thinners.
  • Cardiovascular Risks: Studies suggest a possible association between long-term use of Piroxicam and an increased risk of heart attack and stroke.
  • Renal Toxicity: Piroxicam can affect kidney function, especially in patients with pre-existing kidney problems.

Due to these safety considerations, Piroxicam is typically prescribed for short-term use or for patients who cannot tolerate other NSAIDs.

Data:

  • A study published in The American Journal of Gastroenterology found that Piroxicam use was associated with a significantly higher risk of upper gastrointestinal bleeding compared to other NSAIDs.
  • A meta-analysis published in The Cochrane Database of Systematic Reviews suggests an increased risk of cardiovascular events with long-term use of NSAIDs, including Piroxicam.
That are essential for its degradation and biological activity. One significant reaction involves its oxidation using advanced oxidation processes, such as Fenton's reaction and iron-activated persulfate. These processes can effectively degrade piroxicam in aqueous solutions, highlighting its susceptibility to oxidation under certain conditions . The degradation kinetics have been studied extensively, revealing that the removal efficiency of piroxicam can be influenced by factors such as pH, concentration, and the presence of radical scavengers .

Additionally, piroxicam can react with alkyl iodides in alkylation reactions, which have been explored to understand its chemical behavior further . These reactions are indicative of the compound's reactivity and potential pathways for modification or degradation.

The primary biological activity of piroxicam is its anti-inflammatory effect, which is achieved through the reversible inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of pain and inflammation . Piroxicam also possesses analgesic and antipyretic properties, making it effective in treating various inflammatory conditions.

Piroxicam can be synthesized through various methods involving the condensation of 2-pyridinecarboxylic acid derivatives with thioamide compounds. A commonly reported synthesis route involves the reaction of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-carboxamide with sulfur dioxide or related reagents under specific conditions to yield piroxicam .

Alternative synthetic routes have also been explored to enhance yield and purity. These methods often involve multi-step processes that include cyclization reactions and subsequent functional group modifications.

Piroxicam is primarily used in clinical settings for the management of pain and inflammation associated with various rheumatic diseases, including osteoarthritis and rheumatoid arthritis. It is also employed in treating acute pain conditions such as dysmenorrhea . Additionally, due to its anti-inflammatory properties, piroxicam is sometimes used off-label for other inflammatory disorders.

In pharmaceutical formulations, piroxicam's unique properties allow it to be incorporated into various delivery systems aimed at improving bioavailability and therapeutic efficacy. For instance, formulations utilizing betadex can enhance absorption rates compared to traditional oral forms .

Piroxicam interacts with several other medications and substances that may alter its efficacy or increase the risk of adverse effects. Notably, concurrent use with other NSAIDs or anticoagulants can heighten the risk of gastrointestinal bleeding. Moreover, drugs that affect renal function may influence piroxicam's elimination and increase toxicity risks .

Studies have also indicated interactions with diuretics and antihypertensive medications due to piroxicam's effects on renal prostaglandin synthesis . Understanding these interactions is crucial for optimizing therapeutic regimens involving piroxicam.

Piroxicam shares similarities with several other nonsteroidal anti-inflammatory drugs but exhibits unique characteristics that differentiate it from these compounds. Below are some similar compounds:

Compound NameChemical FormulaUnique Features
MeloxicamC16H13N3O4SC_{16}H_{13}N_{3}O_{4}SSelective COX-2 inhibitor; lower gastrointestinal risk
DiclofenacC14H11ClN2O2C_{14}H_{11}ClN_{2}O_{2}Potent anti-inflammatory; commonly used for acute pain
IndomethacinC19H16ClN1O4C_{19}H_{16}ClN_{1}O_{4}Strong anti-inflammatory; used for gout attacks
NaproxenC14H14O3C_{14}H_{14}O_{3}Longer duration; less frequent dosing

Uniqueness of Piroxicam:

  • Long Half-Life: Piroxicam has a notably long half-life compared to many NSAIDs, allowing for less frequent dosing.
  • Broad Spectrum Activity: It inhibits both COX-1 and COX-2 enzymes without selectivity.
  • Formulation Versatility: Available in various forms including parenteral routes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.06267708 g/mol

Monoisotopic Mass

331.06267708 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

198-200 °C
198 - 200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13T4O6VMAM

Drug Indication

For treatment of osteoarthritis and rheumatoid arthritis.
FDA Label

Livertox Summary

Piroxicam is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Piroxicam can cause mild serum aminotransferase elevations and, in rare instances, leads to clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Mechanism of Action

The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets.

Absorption Distribution and Excretion

Well absorbed following oral administration.
Piroxicam and its biotransformation products are excreted in urine and feces, with about twice as much appearing in the urine as in the feces. Approximately 5% of a piroxicam dose is excreted unchanged. However, a substantial portion of piroxicam elimination occurs by hepatic metabolism. Piroxicam is excreted into human milk.
0.14 L/kg

Metabolism Metabolites

Renal
Piroxicam has known human metabolites that include 5'-Hydroxypiroxicam.

Wikipedia

Piroxicam
Tröger's_base

FDA Medication Guides

Feldene
Piroxicam
CAPSULE;ORAL
PFIZER
04/28/2021

Biological Half Life

30 to 86 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Teema AM, Zaitone SA, Moustafa YM. Ibuprofen or piroxicam protects nigral
2: Penkina A, Semjonov K, Hakola M, Vuorinen S, Repo T, Yliruusi J, Aruväli J,
3: Garg V, Singh H, Bhatia A, Raza K, Singh SK, Singh B, Beg S. Systematic
4: Calvo AM, Santos GM, Dionísio TJ, Marques MP, Brozoski DT, Lanchote VL,
5: Sahu CR. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice
6: Sivaraman A, Banga AK. Formulation and evaluation of sublingual delivery of
7: Rai N, Sarkar M, Raha S. Piroxicam, a traditional non-steroidal
8: Choisunirachon N, Jaroensong T, Yoshida K, Saeki K, Mochizuki M, Nishimura R,
9: Maciá Martínez MÁ. Economic evaluation of the restriction in the use piroxicam
10: Farooq A, Yar M, Khan AS, Shahzadi L, Siddiqi SA, Mahmood N, Rauf A, Qureshi
11: Bhattacharya P, Pandey AK, Paul S, Patnaik R. Piroxicam-mediated modulatory
12: John P, Azeem W, Ashfaq M, Khan IU, Razzaq SN. Stability indicating RP-HPLC
13: Santiago RM, Tonin FS, Barbiero J, Zaminelli T, Boschen SL, Andreatini R, Da
14: Lavrič Z, Pirnat J, Lužnik J, Puc U, Trontelj Z, Srčič S. (14) N nuclear
15: Astani A, Albrecht U, Schnitzler P. Piroxicam inhibits herpes simplex virus
16: Hasegawa Y, Higashi K, Yamamoto K, Moribe K. Direct evaluation of molecular
17: KandaSwamy GV, Dhanasekaran AK, Elangovan A, John B, Viswaroop B, Vedanayagam
18: Suresh S, Gunasekaran S, Srinivasan S. Vibrational spectra (FT-IR, FT-Raman),
19: Singh AK, Pathak K. Colon specific CODES based Piroxicam tablet for colon
20: Holgersen K, Dobie R, Farquharson C, vanʼt Hof R, Ahmed SF, Hansen AK, Holm

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